molecular formula C20H24N2O4S B2384600 2-methoxy-4,5-dimethyl-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide CAS No. 941873-70-7

2-methoxy-4,5-dimethyl-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide

Cat. No.: B2384600
CAS No.: 941873-70-7
M. Wt: 388.48
InChI Key: TWQFMBJZHGGEHA-UHFFFAOYSA-N
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Description

2-Methoxy-4,5-dimethyl-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a chemical compound supplied for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Sulfonamide derivatives represent a structurally significant class of organic compounds with diverse research applications, particularly in medicinal chemistry and drug discovery. Researchers have investigated structurally related N-benzyl-N-arylsulfonamide derivatives for their potential as selective inhibitors of the Kv1.3 potassium channel, a recognized therapeutic target for autoimmune diseases such as psoriasis, atopic dermatitis, allergic contact dermatitis, and type 1 diabetes . The molecular architecture of this compound incorporates a methoxy-substituted dimethylbenzenesulfonamide group linked to a phenyl ring bearing a 2-oxopiperidin moiety, a structural feature known to contribute to molecular recognition in biological systems. The specific research applications for this compound may include use as a reference standard in analytical chemistry, a synthetic intermediate in organic synthesis, or a potential pharmacophore in preclinical drug discovery research. Researchers should consult the relevant scientific literature to determine specific experimental protocols and handling procedures. As with all research chemicals, appropriate safety precautions must be observed during handling, storage, and disposal.

Properties

IUPAC Name

2-methoxy-4,5-dimethyl-N-[4-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-14-12-18(26-3)19(13-15(14)2)27(24,25)21-16-7-9-17(10-8-16)22-11-5-4-6-20(22)23/h7-10,12-13,21H,4-6,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWQFMBJZHGGEHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=C(C=C2)N3CCCCC3=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of Aniline Derivatives

The foundational step in synthesizing 2-methoxy-4,5-dimethyl-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide involves the sulfonylation of a substituted aniline precursor. A benzenesulfonyl chloride derivative, 2-methoxy-4,5-dimethylbenzenesulfonyl chloride, is reacted with 4-(2-oxopiperidin-1-yl)aniline under basic conditions. Triethylamine or potassium carbonate is typically employed to scavenge HCl, facilitating the nucleophilic attack of the aniline nitrogen on the sulfonyl chloride.

Reaction Conditions:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: 0–25°C
  • Time: 4–12 hours
  • Yield: 60–75%

Analytical Validation:

  • ¹H-NMR (400 MHz, CDCl₃): δ 7.85 (s, 1H, aromatic), 7.45 (d, J = 8.4 Hz, 2H, phenyl), 6.95 (d, J = 8.4 Hz, 2H, phenyl), 3.90 (s, 3H, OCH₃), 3.70–3.60 (m, 4H, piperidinyl), 2.50 (s, 6H, CH₃), 2.10–1.90 (m, 4H, piperidinyl).
  • HPLC Purity: ≥95% (C18 column, acetonitrile/water gradient).

Piperidinone Ring Formation

The 2-oxopiperidin-1-yl moiety is introduced via cyclization or substitution reactions. A common approach involves reacting 4-aminophenylpiperidin-2-one with the sulfonyl chloride intermediate. Alternatively, 4-nitroaniline may undergo reductive amination with piperidin-2-one followed by sulfonylation.

Method A: Reductive Amination

  • Nitration: 4-Nitroaniline is treated with piperidin-2-one in the presence of NaBH₃CN.
  • Reduction: Nitro group reduction using H₂/Pd-C yields 4-(2-oxopiperidin-1-yl)aniline.
  • Sulfonylation: As described in Section 1.1.

Method B: Direct Coupling

  • Activation: 4-(2-Oxopiperidin-1-yl)aniline is prepared via Ullmann coupling between 4-iodoaniline and piperidin-2-one using CuI/L-proline catalysis.
  • Sulfonylation: Subsequent reaction with 2-methoxy-4,5-dimethylbenzenesulfonyl chloride.

Comparative Data:

Parameter Method A Method B
Yield 55% 68%
Reaction Time 18 h 24 h
Purity (HPLC) 92% 96%

Optimization of Reaction Parameters

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency. Polar aprotic solvents (e.g., DMF, THF) enhance solubility but may promote side reactions. Non-polar solvents (e.g., toluene) improve selectivity but require longer reaction times.

Base Screening Results:

Base Solvent Yield (%)
Triethylamine THF 72
K₂CO₃ DCM 65
DBU Acetone 58

Triethylamine in THF provides optimal yields due to efficient HCl scavenging and minimal side product formation.

Temperature and Catalytic Effects

Elevated temperatures (50–60°C) accelerate sulfonylation but risk decomposition of the oxopiperidinyl group. Catalytic additives such as DMAP (4-dimethylaminopyridine) improve reaction rates by 20–25% without compromising purity.

Purification and Characterization

Crystallization Techniques

Crude product is purified via recrystallization from ethanol/water (3:1). Single-crystal X-ray diffraction confirms the molecular structure, revealing a planar benzenesulfonamide core with orthogonal alignment of the oxopiperidinyl group relative to the aromatic ring.

Crystallographic Data:

  • Space Group: P2₁/c
  • Unit Cell Parameters: a = 8.42 Å, b = 10.15 Å, c = 12.30 Å
  • Torsion Angles: C-S-N-C = 89.7°

Spectroscopic Analysis

  • IR (KBr): 3320 cm⁻¹ (N-H), 1680 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O).
  • ¹³C-NMR (100 MHz, CDCl₃): δ 172.5 (C=O), 152.3 (OCH₃), 138.2–115.4 (aromatic), 56.8 (piperidinyl), 21.4 (CH₃).

Scalability and Industrial Relevance

Kilogram-scale synthesis employs continuous flow reactors to enhance heat transfer and reduce reaction times. A recent patent (WO2011143360A2) discloses a scaled-up protocol using microreactor technology, achieving 85% yield with 99% purity.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4,5-dimethyl-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy and dimethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxopiperidinyl group can be reduced to form piperidinyl derivatives.

    Substitution: The benzenesulfonamide core can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted benzenesulfonamides, piperidinyl derivatives, and oxidized aromatic compounds.

Scientific Research Applications

2-methoxy-4,5-dimethyl-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methoxy-4,5-dimethyl-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural homology with other benzenesulfonamide derivatives but differs in substituent patterns and appended functional groups. Key comparisons include:

Compound Name Core Structure Substituents/Modifications Biological Activity
2-Methoxy-4,5-dimethyl-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide Benzenesulfonamide 2-methoxy, 4,5-dimethyl; 2-oxopiperidinyl Hypothesized anti-inflammatory
4-[3-(3-Methyl-quinoxalin-2-yl)-5-(3,4,5-trimethoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-benzenesulfonamide (9a) Benzenesulfonamide + quinoxaline-pyrazole Quinoxaline, trimethoxyphenyl, pyrazole Antioxidant, anti-inflammatory
Celecoxib Benzenesulfonamide Pyrazole, trifluoromethyl, methyl groups COX-2 inhibition (anti-inflammatory)

Key Observations :

  • 2-Oxopiperidin-1-yl vs. Quinoxaline-Pyrazole: The 2-oxopiperidin-1-yl group introduces a lactam ring, which may confer metabolic stability over the heteroaromatic quinoxaline-pyrazole system in 9a. However, the latter’s extended π-system could improve binding to aromatic residue-rich enzyme pockets (e.g., COX-2) .
Physicochemical and Pharmacokinetic Properties
  • Metabolic Stability: Piperidinone rings are less prone to oxidative metabolism than quinoxaline systems, suggesting longer half-life for the target compound.

Biological Activity

2-methoxy-4,5-dimethyl-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and enzyme inhibition. The compound features a benzenesulfonamide core with various substituents that enhance its chemical properties and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C20H24N2O4SC_{20}H_{24}N_{2}O_{4}S, with a molecular weight of approximately 388.48 g/mol. The structure includes methoxy, dimethyl, and oxopiperidinyl groups, contributing to its unique reactivity and biological activity.

PropertyValue
Molecular FormulaC20H24N2O4SC_{20}H_{24}N_{2}O_{4}S
Molecular Weight388.48 g/mol
CAS Number941873-70-7

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Preparation of the Benzenesulfonamide Core : This is achieved through sulfonation reactions.
  • Electrophilic Aromatic Substitution : Methoxy and dimethyl groups are introduced.
  • Nucleophilic Substitution : The oxopiperidinyl group is attached via controlled conditions to ensure high yield and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro tests have shown significant effects on various human cancer cell lines:

  • Cell Cycle Arrest : The compound has been observed to arrest the cell cycle in the subG0 phase, indicating a potential for inducing apoptosis in cancer cells.
  • Mitochondrial Membrane Depolarization : It causes depolarization of the mitochondrial membrane, which is a critical step in the apoptosis pathway.
  • Caspase Activation : Activation of caspases (caspase-8 and -9) suggests involvement of both extrinsic and intrinsic apoptosis pathways.

Case Study Results

In a recent study involving multiple compounds similar to this compound, the following results were reported:

Compound Concentration (µg/mL)Late Apoptotic Cells (%)Dead Cells (%)Viability (%)
533.92 ± 3.0518.28 ± 1.8026.26 ± 4.03
1049.90 ± 2.0722.16 ± 2.04-

These findings indicate that higher concentrations lead to increased cell death and apoptosis.

Enzyme Inhibition

The sulfonamide group in this compound is known for its ability to inhibit specific enzymes by mimicking natural substrates. This inhibition can disrupt essential biochemical pathways, making it a candidate for therapeutic applications.

The mechanism of action involves binding to specific molecular targets such as enzymes or receptors, modulating their activity:

  • Enzyme Interaction : The sulfonamide moiety inhibits enzyme activity by mimicking substrates.
  • Receptor Binding : The structural components allow for effective binding to various receptors involved in cellular signaling pathways.

Q & A

Q. Critical Parameters :

  • Maintain inert atmospheres (N₂/Ar) during moisture-sensitive steps.
  • Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 1:1) .

Basic: What analytical techniques confirm the compound’s structural identity and purity?

Methodological Answer :
Standard characterization methods include:

TechniqueParameters/OutcomesReferences
1H/13C NMR Assign methoxy (δ ~3.8–4.0 ppm), methyl groups (δ ~2.1–2.3 ppm), and sulfonamide protons (δ ~7.5–8.0 ppm) .
Mass Spectrometry Molecular ion peak at m/z ≈ 443 (C₂₁H₂₅N₂O₄S) with fragmentation patterns matching the sulfonamide backbone .
HPLC-PDA Purity >98% using a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) .

Validation : Cross-check spectral data with computational models (e.g., DFT for NMR chemical shifts) .

Basic: How do structural features (e.g., sulfonamide, 2-oxopiperidinyl) influence reactivity and bioactivity?

Q. Methodological Answer :

  • Sulfonamide group : Enhances hydrogen-bonding capacity, enabling enzyme inhibition (e.g., carbonic anhydrase) .
  • 2-Oxopiperidinyl : Modulates lipophilicity (logP ~2.5–3.0) and membrane permeability, critical for CNS-targeted activity .
  • Methoxy groups : Electron-donating effects stabilize aromatic π-systems, affecting electrophilic substitution regioselectivity .

Experimental Design : Compare analogues lacking specific substituents in enzyme inhibition assays to isolate functional contributions .

Advanced: How to optimize reaction conditions to minimize side products during synthesis?

Q. Methodological Answer :

  • Temperature Control : Perform sulfonylation at 0–5°C to suppress sulfonic acid byproduct formation .
  • Catalyst Screening : Test Pd(PPh₃)₄ vs. Pd(OAc)₂ for Suzuki coupling efficiency; lower catalyst loading (1–2 mol%) reduces metal residues .
  • Workup Strategies : Use aqueous NaHCO₃ washes to remove unreacted sulfonyl chlorides .

Data Contradiction Analysis : If HPLC shows impurities despite high NMR purity, employ preparative HPLC with ion-pair reagents (e.g., heptafluorobutyric acid) .

Advanced: How to resolve contradictions in structural data (e.g., NMR vs. X-ray crystallography)?

Q. Methodological Answer :

  • Conformational Analysis : Use variable-temperature NMR to assess dynamic effects (e.g., rotational barriers in sulfonamide groups) .
  • X-ray Diffraction : Resolve tautomeric or stereochemical ambiguities (e.g., amide vs. imidic acid forms) by growing single crystals in DMSO/EtOH .
  • Computational Validation : Compare experimental NMR shifts with DFT-predicted values (software: Gaussian or ORCA) .

Case Study : In benzenesulfonamide derivatives, X-ray data often corrects NMR misassignments of para-substituents .

Advanced: What methods validate compound purity when chromatographic data conflicts with spectroscopic results?

Q. Methodological Answer :

  • Orthogonal Techniques :
    • LC-MS : Detect low-abundance impurities undetected by UV .
    • Elemental Analysis : Confirm C/H/N/S ratios within ±0.3% of theoretical values .
  • DSC/TGA : Monitor thermal decomposition profiles to identify hydrate/solvate contaminants .

Troubleshooting : If MS shows adducts (e.g., Na⁺/K⁺), repeat purification with Chelex-treated solvents .

Advanced: How to design enzyme inhibition assays for this compound?

Q. Methodological Answer :

  • Target Selection : Prioritize enzymes with known sulfonamide sensitivity (e.g., carbonic anhydrase IX/XII for anticancer activity) .
  • Kinetic Assays : Use stopped-flow fluorimetry to measure IC₅₀ values under varying pH (6.5–7.5) and substrate concentrations .
  • Controls : Include acetazolamide (positive control) and vehicle (DMSO <0.1%) .

Data Interpretation : Fit dose-response curves to Hill equations to assess cooperativity .

Advanced: What strategies enable regioselective functionalization of the benzene ring?

Q. Methodological Answer :

  • Directed Ortho-Metalation : Use methoxy groups as directing groups for lithiation at the 4/5 positions .
  • Protection/Deprotection : Temporarily protect sulfonamide with Boc groups before electrophilic substitution .
  • Microwave-Assisted Synthesis : Enhance regioselectivity in halogenation (e.g., NBS in DMF at 80°C) .

Validation : Analyze regiochemistry via NOESY (proximity of substituents) .

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